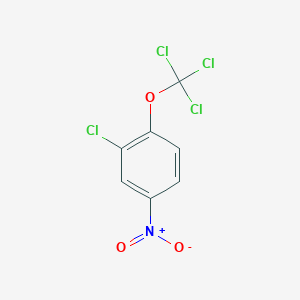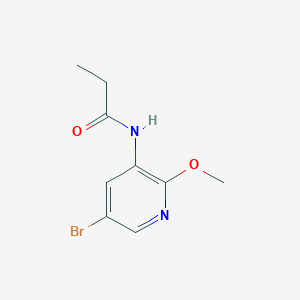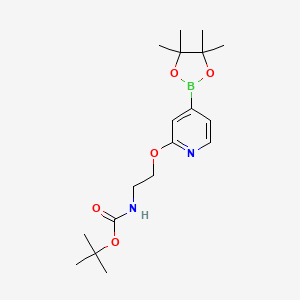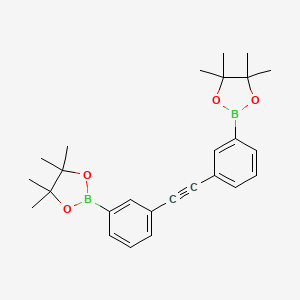
2-Chloro-4-nitro-1-(trichloromethoxy)benzene
Übersicht
Beschreibung
2-Chloro-4-nitro-1-(trichloromethoxy)benzene, also known as chloronitrobenzene, is a versatile organic compound used as a reagent in organic synthesis. It has a wide range of applications in various scientific fields, including organic and analytical chemistry, biochemistry, and pharmacology. Chloronitrobenzene is a colorless solid with a melting point of around 80°C and a boiling point of around 200°C. Its structure consists of a benzene ring with a nitro group and a chlorine atom attached to it.
Wirkmechanismus
Chloronitrobenzene is a highly reactive compound and can react with a variety of compounds. It reacts with nucleophiles, such as amines, thiols, and alcohols, to form nitroalkanes and nitrobenzenes. It also reacts with electrophiles, such as halogens and metals, to form aryl halides. In addition, it can react with acids to form nitro compounds and with bases to form nitroso compounds.
Biochemical and Physiological Effects
Chloronitrobenzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, including cytochrome P450 enzymes and proteases. In addition, it has been shown to have antiproliferative effects on certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Chloro-4-nitro-1-(trichloromethoxy)benzeneenzene in laboratory experiments is its high reactivity, which makes it a versatile reagent for a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is also highly toxic and should be handled with care.
Zukünftige Richtungen
In the future, 2-Chloro-4-nitro-1-(trichloromethoxy)benzeneenzene could be used in the development of new drugs and therapies. It could also be used to study the structure and function of proteins and other biomolecules. Additionally, it could be used to develop new catalysts for organic synthesis. Finally, it could be used to develop new analytical methods for detecting and measuring the activity of enzymes and other compounds.
Wissenschaftliche Forschungsanwendungen
Chloronitrobenzene has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it is highly reactive and can be used to produce a variety of compounds. It is also used as a catalyst in various reactions, such as the formation of aryl halides, nitroalkanes, and nitrobenzenes. In addition, 2-Chloro-4-nitro-1-(trichloromethoxy)benzeneenzene is used as a reagent in analytical chemistry, as it can be used to detect the presence of various compounds.
In biochemistry, 2-Chloro-4-nitro-1-(trichloromethoxy)benzeneenzene is used as a reagent to detect and measure the activity of enzymes. It is also used to study the structure and function of proteins and other biomolecules. In pharmacology, it is used to study the action of drugs on the human body, as well as to develop new drugs.
Eigenschaften
IUPAC Name |
2-chloro-4-nitro-1-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOMZNLHNOMVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)


![2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid](/img/structure/B1404511.png)
![Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1404512.png)
![9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B1404513.png)
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B1404516.png)
